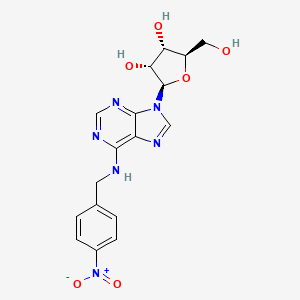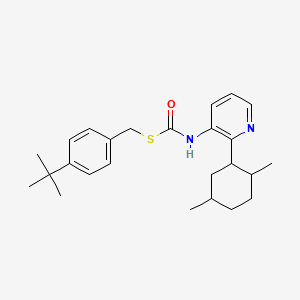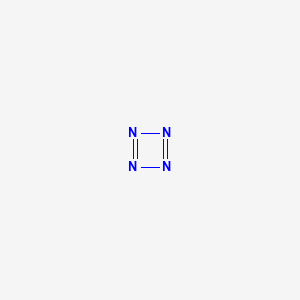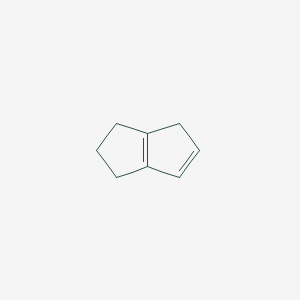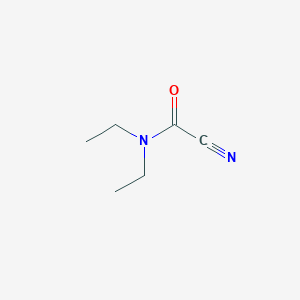
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate is a chemical compound characterized by the presence of a trimethylsilyl group attached to a 2,2-dimethylhydrazine-1-carboxylate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate typically involves the reaction of 2,2-dimethylhydrazine with trimethylsilyl chloride in the presence of a base. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent moisture from interfering with the reaction. The product is usually purified through distillation or recrystallization to achieve the desired purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing safety measures to handle the reagents and products.
化学反应分析
Types of Reactions
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used to replace the trimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized hydrazine derivatives.
科学研究应用
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazine derivatives.
Biology: The compound can be used in the study of enzyme mechanisms and as a precursor for biologically active molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. The hydrazine moiety can participate in redox reactions, influencing the overall reactivity of the compound.
相似化合物的比较
Similar Compounds
Trimethylsilyldiazomethane: Another compound with a trimethylsilyl group, used in organic synthesis.
1,2,3-Triazoles: Compounds containing nitrogen atoms, similar in reactivity to hydrazine derivatives.
Uniqueness
Trimethylsilyl 2,2-dimethylhydrazine-1-carboxylate is unique due to its combination of a trimethylsilyl group and a hydrazine moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile reagent in organic synthesis.
属性
CAS 编号 |
36140-30-4 |
|---|---|
分子式 |
C6H16N2O2Si |
分子量 |
176.29 g/mol |
IUPAC 名称 |
trimethylsilyl N-(dimethylamino)carbamate |
InChI |
InChI=1S/C6H16N2O2Si/c1-8(2)7-6(9)10-11(3,4)5/h1-5H3,(H,7,9) |
InChI 键 |
YCLZCXGUXAPFPD-UHFFFAOYSA-N |
规范 SMILES |
CN(C)NC(=O)O[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


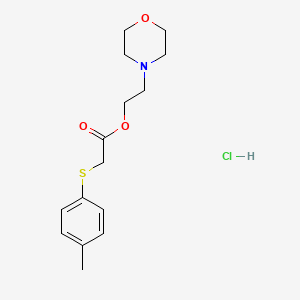
![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl decanoate](/img/structure/B14668244.png)
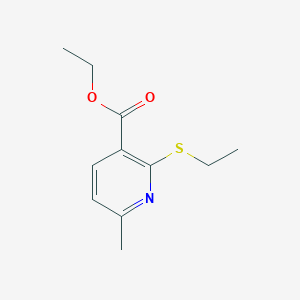
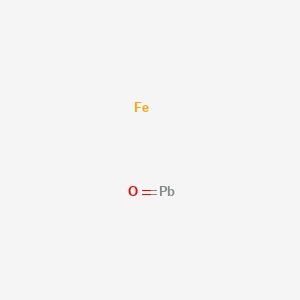
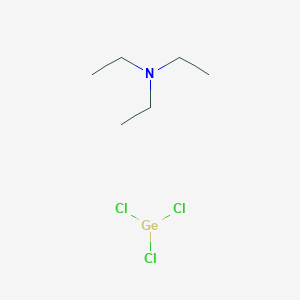
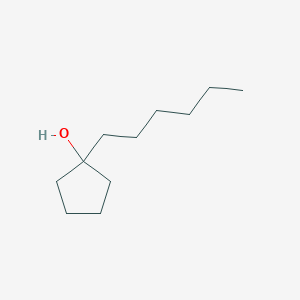
![9-Azabicyclo[6.1.0]non-4-ene](/img/structure/B14668286.png)

